3-Anthracen-9-ylprop-2-enoic acid
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Overview
Description
3-Anthracen-9-ylprop-2-enoic acid is an organic compound that belongs to the class of anthracene derivatives Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings The compound is characterized by the presence of a prop-2-enoic acid group attached to the 9th position of the anthracene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anthracen-9-ylprop-2-enoic acid typically involves the following steps:
Suzuki–Miyaura Coupling Reaction: This reaction is used to form the carbon-carbon bond between the anthracene ring and the prop-2-enoic acid group.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Anthracen-9-ylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
3-Anthracen-9-ylprop-2-enoic acid has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties.
Fluorescent Probes: It serves as a fluorescent probe in biological imaging and sensing applications.
Photon Upconversion: The compound is utilized in triplet–triplet annihilation photon upconversion systems, which are used to convert low-energy photons into higher-energy photons.
Materials Science: It is employed in the synthesis of novel materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-Anthracen-9-ylprop-2-enoic acid involves its interaction with light and other molecules:
Photophysical Properties: The compound absorbs light and undergoes electronic transitions, leading to fluorescence or phosphorescence.
Molecular Targets: In biological applications, the compound can interact with cellular components, serving as a probe for imaging.
Pathways Involved: The compound participates in photochemical reactions, including energy transfer processes in photon upconversion systems.
Comparison with Similar Compounds
Similar Compounds
9-Anthracenecarboxylic Acid: Similar structure but lacks the prop-2-enoic acid group.
9,10-Diphenylanthracene: Contains phenyl groups instead of the prop-2-enoic acid group.
Anthraquinone: An oxidized form of anthracene with different chemical properties.
Uniqueness
3-Anthracen-9-ylprop-2-enoic acid is unique due to its combination of the anthracene core and the prop-2-enoic acid group, which imparts distinct photophysical properties and reactivity. This makes it particularly useful in applications requiring specific fluorescence characteristics and chemical reactivity.
Properties
IUPAC Name |
3-anthracen-9-ylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-17(19)10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-11H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEMICCPCDGMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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